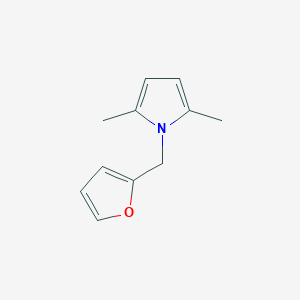
1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole (hereafter referred to as FDMP) is a heterocyclic compound consisting of five atoms: carbon, nitrogen, oxygen, and hydrogen. It is a member of the pyrrole family, which are compounds that are known for their unique properties and their ability to form stable rings. FDMP is a versatile compound that has a wide range of applications in research, medicine, and industry.
Applications De Recherche Scientifique
Synthesis and Characterization
- A derivative of pyrrole, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), was synthesized using aldol condensation, confirmed by spectroscopic analyses, and studied through quantum chemical calculations. This study contributes to understanding the interactions and properties of pyrrole derivatives (Singh, Rawat, & Sahu, 2014).
Development of Cyclic Oligomers
- Research on meso-Dialkylporphyrinogen-like mixed cyclic oligomers, including furans, pyrroles, and thiophenes, demonstrated the synthesis of these compounds through different condensation approaches, contributing to the field of heterocyclic chemistry (Nagarajan, Ka, & Lee, 2001).
Chemical Reactions and Product Formation
- The reaction of benzoyl chlorides with Huisgen's zwitterion, involving furan-2-ylmethyl-1H-pyrroles, has been studied to yield functionalized pyrroles and furans, expanding the synthetic applications of these compounds (Yavari, Mokhtarporyani-Sanandaj, Moradi, & Mirzaei, 2008).
Synthesis of Spiro-lactams and Polysubstituted Pyrroles
- A study on the synthesis of spiro-lactams and polysubstituted pyrroles from furfurylamines and ynones, followed by oxidation, reveals the potential for creating a variety of furan and pyrrole derivatives through dearomatizing oxidation (Peng, Li, Wang, Liu, & Yin, 2016).
Development of Molecular Receptors
- Research involving strapped calix[2]furan[4]pyrroles demonstrated their potential as ion-pair ligands towards fluoride salts, indicating applications in molecular recognition and sensor development (Cafeo, Kałędkowski, Kohnke, & Messina, 2006).
Electron Spin Resonance Studies
- Electron spin resonance studies on radical cations of pyrrole and furan derivatives provide insights into the electronic structures of these compounds, which is valuable for understanding their reactivity and properties in various chemical contexts (Rao & Symons, 1983).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-5-6-10(2)12(9)8-11-4-3-7-13-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUVRTIRHVRLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


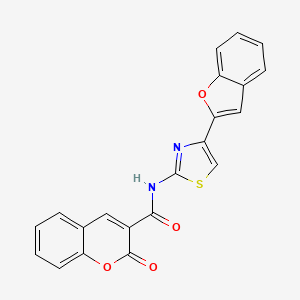
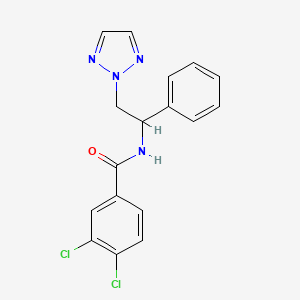

![Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2730660.png)
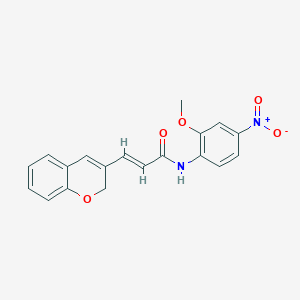
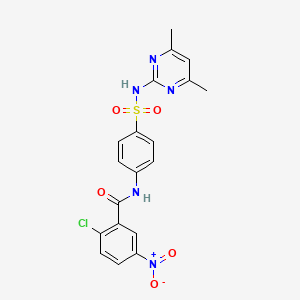
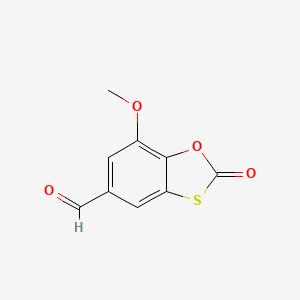

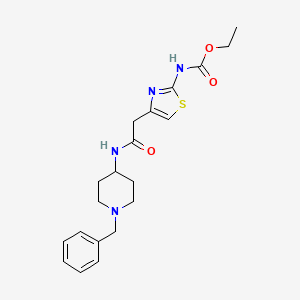
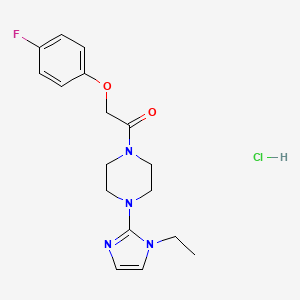
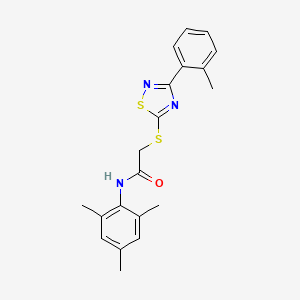

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2730675.png)